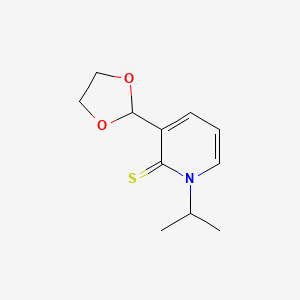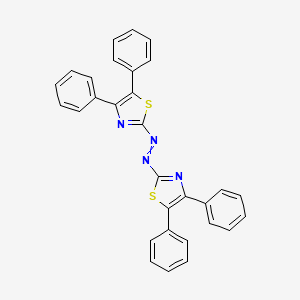
2,2'-Diazenediylbis(4,5-diphenyl-1,3-thiazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) is a complex organic compound featuring a diazene linkage between two 4,5-diphenyl-1,3-thiazole units Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring
准备方法
The synthesis of 2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) typically involves the reaction of 4,5-diphenyl-1,3-thiazole with a diazene precursor under specific conditions. One common method includes the use of oxidative coupling reactions where the thiazole units are linked via a diazene bridge. Industrial production methods may involve large-scale oxidative coupling reactions with optimized conditions to ensure high yield and purity.
化学反应分析
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of individual thiazole units.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism by which 2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) exerts its effects involves interactions with various molecular targets. The thiazole rings can interact with biological macromolecules, potentially inhibiting or modifying their functions. The diazene linkage may also play a role in the compound’s reactivity and interactions with other molecules. Specific pathways involved depend on the particular application and target.
相似化合物的比较
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) can be compared with other thiazole-based compounds:
4,5-Diphenyl-1,3-thiazole: Lacks the diazene linkage, making it less reactive in certain contexts.
2,4-Disubstituted thiazoles: These compounds have different substitution patterns, affecting their biological activities and reactivity.
1,3,4-Thiadiazoles:
属性
CAS 编号 |
65675-11-8 |
|---|---|
分子式 |
C30H20N4S2 |
分子量 |
500.6 g/mol |
IUPAC 名称 |
bis(4,5-diphenyl-1,3-thiazol-2-yl)diazene |
InChI |
InChI=1S/C30H20N4S2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23)35-29(31-25)33-34-30-32-26(22-15-7-2-8-16-22)28(36-30)24-19-11-4-12-20-24/h1-20H |
InChI 键 |
XJBYYTIJNQYWSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N=NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
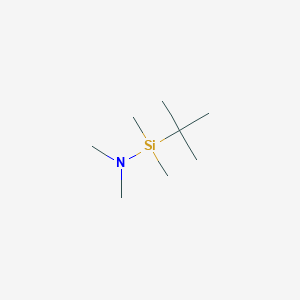
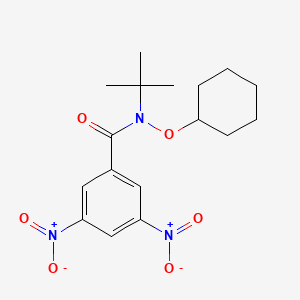

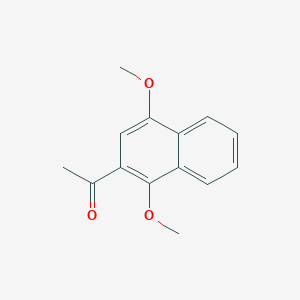
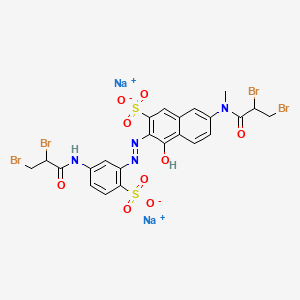

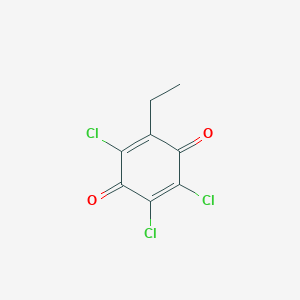
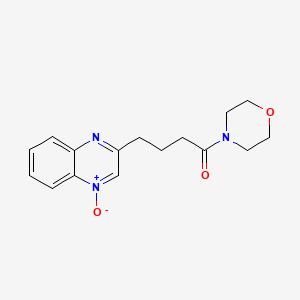
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
